molecular formula C17H21N3O5 B2482894 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1775334-44-5

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2482894
CAS No.: 1775334-44-5
M. Wt: 347.371
InChI Key: QVUCIOMDFCFDBF-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[45]dec-3-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound characterized by its spirocyclic structure

Properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-24-13-4-2-12(3-5-13)10-18-14(21)11-20-15(22)17(19-16(20)23)6-8-25-9-7-17/h2-5H,6-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUCIOMDFCFDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the oxo groups: The oxo groups are introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the acetamide group: This step involves the reaction of the spirocyclic intermediate with an acetamide derivative under conditions that promote amide bond formation, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: The methoxybenzyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated analogs.

Scientific Research Applications

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide: Lacks the methoxybenzyl group, which may affect its biological activity and chemical reactivity.

    N-(4-methoxybenzyl)acetamide: Lacks the spirocyclic structure, which may result in different pharmacological properties.

Uniqueness

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide is unique due to its combination of a spirocyclic core and a methoxybenzyl group. This structural feature may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

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